Direct P2Y12 Antagonism and Species-Specific Potency Profile for ADP-Induced Platelet Aggregation
As the active metabolite of BX 667, (Rac)-BX 048 demonstrates direct, species-dependent inhibition of ADP-induced platelet aggregation without requiring prodrug conversion [1]. While the prodrug BX 667 shows IC50 values of 97 nM (human), 317 nM (dog), and 3000 nM (rat), (Rac)-BX 048 maintains potent activity in human blood with an IC50 of 290 nM [2]. This direct activity eliminates the variable of prodrug metabolism, offering a cleaner in vitro tool for assessing P2Y12 engagement.
| Evidence Dimension | IC50 for ADP-induced Platelet Aggregation (Human Blood) |
|---|---|
| Target Compound Data | IC50 = 290 nM |
| Comparator Or Baseline | Prodrug BX 667: IC50 = 97 nM (Human); 317 nM (Dog); 3000 nM (Rat) |
| Quantified Difference | BX 048 is approx. 3-fold less potent than BX 667 in human blood, but acts directly (no metabolism required). |
| Conditions | Human whole blood aggregation assay |
Why This Matters
This direct, metabolism-independent activity makes (Rac)-BX 048 the definitive choice for in vitro mechanistic studies and ex vivo platelet function assays, eliminating the confounding variable of species-specific prodrug conversion.
- [1] Post JM, et al. Novel P2Y12 adenosine diphosphate receptor antagonists for inhibition of platelet aggregation (II): pharmacodynamic and pharmacokinetic characterization. Thromb Res. 2008;122(4):533-540. View Source
- [2] Post JM, et al. Novel P2Y12 adenosine diphosphate receptor antagonists for inhibition of platelet aggregation (II): pharmacodynamic and pharmacokinetic characterization. Thromb Res. 2008;122(4):533-540. View Source
